molecular formula C15H15N5OS B2732572 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034508-45-5

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2732572
CAS No.: 2034508-45-5
M. Wt: 313.38
InChI Key: PQZHIBDNJUAGTQ-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating a pyrazine ring, a methylpyrazole, and a thiophene-acetamide group, a design strategy often employed to develop novel bioactive agents. Compounds with this specific combination of heterocycles are frequently explored as potential inhibitors of protein function . For instance, structurally related N-arylacetamides have demonstrated potent antiproliferative activities by inhibiting tubulin polymerization, a key mechanism in the development of anticancer agents . Similarly, other pyrazole-containing molecules are investigated for their anticonvulsant properties, targeting key enzymes in the nervous system . The presence of the pyrazine and thiophene rings may contribute to the molecule's electronic properties and binding affinity, making it a valuable scaffold for probing biological targets and establishing structure-activity relationships (SAR) . This product is supplied for research purposes to support these and other investigative studies. As with all compounds of this nature, further experimental validation is required to fully elucidate its specific mechanism of action and potential applications. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-20-11(7-13(19-20)14-10-16-4-5-17-14)9-18-15(21)8-12-3-2-6-22-12/h2-7,10H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZHIBDNJUAGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of its biological activity based on diverse sources, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of pyrazole, pyrazine, and thiophene moieties, which contribute to its distinct chemical properties. The molecular formula is C13H14N4OSC_{13}H_{14}N_4OS, with a molecular weight of approximately 270.34 g/mol. The structure can be represented as follows:

N 1 methyl 3 pyrazin 2 yl 1H pyrazol 5 yl methyl 2 thiophen 2 yl acetamide\text{N 1 methyl 3 pyrazin 2 yl 1H pyrazol 5 yl methyl 2 thiophen 2 yl acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrazole and pyrazine rings facilitate hydrogen bonding and π–π interactions, while the thiophene moiety enhances binding affinity through electrostatic interactions. These interactions modulate the activity of target proteins, leading to various biological effects.

Table 1: Summary of Biological Targets

Target Type Effect
NMDA ReceptorsIon ChannelModulation of synaptic transmission
EnzymesVariousInhibition or activation
ReceptorsGPCRsSignal transduction modulation

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing pyrazole and thiophene structures have been shown to inhibit tumor growth in various cancer models. A study demonstrated that derivatives with similar scaffolds effectively suppressed the growth of non-small-cell lung carcinoma (NSCLC) cells by inducing apoptosis through caspase activation pathways .

Neuroprotective Effects

The compound's interaction with NMDA receptors suggests potential neuroprotective effects. NMDA receptors are critical in mediating synaptic plasticity and memory function. Positive allosteric modulation of these receptors can enhance cognitive functions and may provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

  • Study on Anticancer Activity : A recent study involving derivatives of the compound showed promising results against various cancer cell lines, including breast and lung cancer. The mechanism was linked to the induction of oxidative stress leading to apoptosis in cancer cells .
  • Neuropharmacological Evaluation : Another study evaluated the effects of similar compounds on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities, suggesting potential applications in treating cognitive impairments associated with aging .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of Pyrazole Intermediate : Cyclization reactions using hydrazine derivatives.
  • Coupling with Thiophene Derivatives : Utilizing coupling agents to form the final product.

Table 2: Synthetic Route Overview

Step Reagents/Conditions
Synthesis of PyrazoleHydrazine + 1,3-diketones
Coupling with ThiopheneCoupling agents under acidic/basic conditions

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its combination of pyrazine, pyrazole, and thiophene motifs. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Properties Reference
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide Pyrazine-pyrazole core, thiophen-2-yl, methyl group Limited direct data; inferred kinase/modulatory potential from analogs
N-[1-(tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide (86a) Tetrahydro-2H-pyran protection, thiophen-2-yl, acetamide Improved metabolic stability vs. unprotected analogs; regioisomer 86a > 86b in solubility
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FEMA GRAS No. 4809) p-Tolyloxy group, thiophen-2-ylmethyl, pyrazole GRAS designation for flavoring; low toxicity profile
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Isoxazole-indole core, pyridin-4-yl, fluoro substituent IC₅₀ = 5.797 μM (kinase inhibition assay)

Key Findings

  • Methyl groups (e.g., on pyrazole or pyran rings) enhance metabolic stability by reducing oxidative degradation, as seen in compound 86a .
  • Regioisomerism : Positional isomerism (e.g., thiophen-2-yl vs. 3-yl) significantly impacts solubility and activity. For instance, regioisomer 86a outperforms 86b in pharmacokinetic profiles .
  • Biological Activity : While the target compound lacks explicit activity data, fluorinated indole-acetamide analogs (e.g., ) demonstrate sub-micromolar kinase inhibition, suggesting that pyrazine-pyrazole-thiophene hybrids may exhibit comparable or superior potency .

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